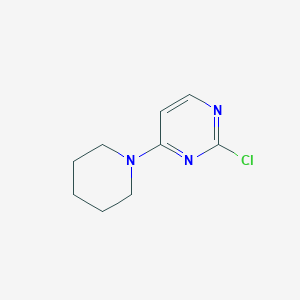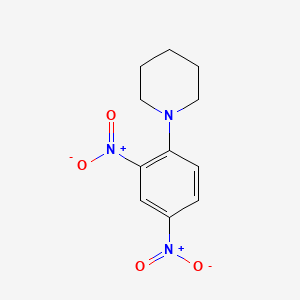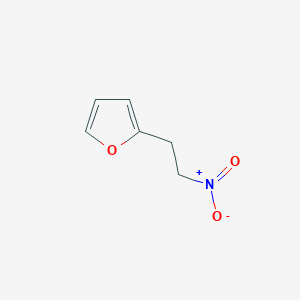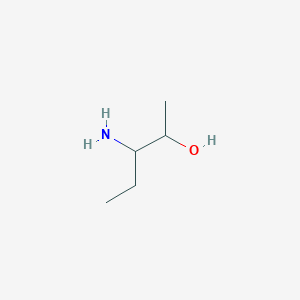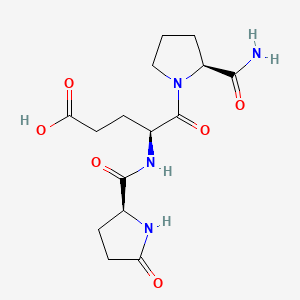
(Glu2)-TRH
描述
(Glu2)-促甲状腺激素释放激素,也称为促甲状腺激素释放激素类似物,是天然促甲状腺激素释放激素的修饰形式。修饰涉及将序列中的第二个氨基酸替换为谷氨酸。 该化合物已被研究作为中枢神经系统中促甲状腺激素释放激素的功能性拮抗剂的潜力 .
准备方法
合成路线和反应条件: (Glu2)-促甲状腺激素释放激素的合成涉及固相肽合成法。该方法允许将氨基酸依次添加到锚定在固体树脂上的不断增长的肽链中。该过程通常包括以下步骤:
树脂加载: 将初始氨基酸连接到固体树脂。
脱保护: 去除氨基酸上的保护基团,以允许添加下一个氨基酸。
偶联: 将下一个氨基酸(在其氨基上受保护)活化并偶联到不断增长的肽链。
重复: 重复步骤 2 和 3,直到获得所需的肽序列。
工业生产方法: (Glu2)-促甲状腺激素释放激素的工业生产遵循类似的原理,但规模更大。自动肽合成器通常用于简化过程并确保一致性。 使用高效液相色谱 (HPLC) 常见于纯化,以确保最终产物的纯度和质量 .
化学反应分析
反应类型: (Glu2)-促甲状腺激素释放激素主要经历肽键形成和水解反应。它相对稳定,在生理条件下不易发生氧化或还原反应。
常用试剂和条件:
偶联试剂: N,N'-二异丙基碳二亚胺 (DIC) 和 1-羟基苯并三唑 (HOBt) 通常用于肽键形成。
脱保护试剂: 三氟乙酸 (TFA) 用于在合成过程中去除保护基团。
主要产物: 这些反应的主要产物是 (Glu2)-促甲状腺激素释放激素肽本身。 肽的水解可以产生其组成氨基酸 .
科学研究应用
化学: 它作为研究肽合成和修饰技术的模型化合物。
生物学: (Glu2)-促甲状腺激素释放激素用于研究促甲状腺激素释放激素类似物在中枢神经系统中的作用。
医学: 研究集中在其作为神经治疗剂的潜力,特别是在调节大脑胆碱能活性方面。
作用机制
(Glu2)-促甲状腺激素释放激素通过与受体结合但不激活受体来充当促甲状腺激素释放激素的功能性拮抗剂。这种结合阻止天然激素发挥其作用,从而调节大脑的胆碱能活性。 该化合物的机制涉及与 G 蛋白偶联受体的相互作用,特别是 TRH-R1 和 TRH-R2,它们参与各种中枢神经系统过程 .
类似化合物:
促甲状腺激素释放激素 (TRH): 天然激素,序列为焦谷氨酰-组氨酰-脯氨酰酰胺。
(Asp2)-TRH: 一种类似物,其中天冬氨酸取代了第二个氨基酸。
(β-Glu2)-TRH: 另一种类似物,具有谷氨酸的不同异构体形式
独特性: (Glu2)-促甲状腺激素释放激素在其充当促甲状腺激素释放激素的选择性功能性拮抗剂的能力方面是独一无二的。 与其他类似物不同,它不产生内在效应,而是有效地调节天然激素的活性,使其成为研究中枢神经系统功能和潜在治疗应用的宝贵工具 .
相似化合物的比较
Thyrotropin-Releasing Hormone (TRH): The natural hormone with a sequence of pyroglutamyl-histidyl-proline amide.
(Asp2)-TRH: An analogue with aspartic acid replacing the second amino acid.
(β-Glu2)-TRH: Another analogue with a different isomeric form of glutamic acid
Uniqueness: (Glu2)-TRH is unique in its ability to act as a selective functional antagonist of thyrotropin-releasing hormone. Unlike other analogues, it does not elicit intrinsic effects but effectively modulates the activity of the natural hormone, making it a valuable tool for studying central nervous system functions and potential therapeutic applications .
属性
IUPAC Name |
(4S)-5-[(2S)-2-carbamoylpyrrolidin-1-yl]-5-oxo-4-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O6/c16-13(23)10-2-1-7-19(10)15(25)9(4-6-12(21)22)18-14(24)8-3-5-11(20)17-8/h8-10H,1-7H2,(H2,16,23)(H,17,20)(H,18,24)(H,21,22)/t8-,9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZBGWLLSXSYLX-GUBZILKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCC(=O)O)NC(=O)C2CCC(=O)N2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCC(=O)N2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501006105 | |
| Record name | 4-{[Hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]amino}-5-{2-[hydroxy(imino)methyl]pyrrolidin-1-yl}-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501006105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85541-78-2 | |
| Record name | Pyroglutamyl-glutamyl-proline amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085541782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{[Hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]amino}-5-{2-[hydroxy(imino)methyl]pyrrolidin-1-yl}-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501006105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PGLU-GLU-PRO AMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMJ3YG49SE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of pyroglutamyl-glutamyl-proline amide's presence in the pituitary gland?
A1: Research suggests that pyroglutamyl-glutamyl-proline amide (EEP), a peptide structurally similar to thyrotropin-releasing hormone (TRH), plays a role in regulating pituitary function. While both EEP and TRH contribute to total TRH-like immunoreactivity (t-TRH-LI) within the pituitary, their levels are differentially affected by gonadal steroids. [, ] This suggests distinct regulatory mechanisms and potential functional differences within the pituitary gland. Further research is needed to fully elucidate the specific roles of both EEP and TRH in pituitary function.
Q2: How do gonadal steroids influence pyroglutamyl-glutamyl-proline amide levels in the rat pituitary?
A2: Studies show that EEP levels in the rat anterior pituitary are significantly affected by gonadal steroids. Ovariectomy in female rats leads to a substantial increase in EEP levels, an effect reversed by 17-beta-estradiol administration. [] Similarly, orchidectomy in male rats also elevates EEP levels, with testosterone replacement restoring them to normal levels. [] These findings strongly suggest that gonadal steroid status plays a crucial role in regulating EEP levels within the anterior pituitary.
Q3: Is pyroglutamyl-glutamyl-proline amide synthesized within the pituitary, and if so, what evidence supports this?
A3: Evidence suggests that EEP may be synthesized directly within the anterior pituitary. Research indicates that while TRH is detectable in the hypothalamus and posterior pituitary, EEP is predominantly found within the anterior pituitary. [] This localized presence of EEP, coupled with its response to hormonal changes within the pituitary, supports the hypothesis that EEP is synthesized locally rather than being transported from other regions. Further investigation is necessary to definitively confirm the site of EEP synthesis and understand its regulation within the anterior pituitary.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





